molecular formula C14H24O3 B14512502 7-(2-Oxocyclopentyl)heptyl acetate CAS No. 62627-58-1

7-(2-Oxocyclopentyl)heptyl acetate

Cat. No.: B14512502
CAS No.: 62627-58-1
M. Wt: 240.34 g/mol
InChI Key: JANFTHXZBWUPDF-UHFFFAOYSA-N
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Description

7-(2-Oxocyclopentyl)heptyl acetate is a branched-chain acetate ester featuring a heptyl backbone substituted with a 2-oxocyclopentyl group. These analogs provide insights into how chain length, branching, and functional groups modulate behavior in industrial, biological, or environmental contexts.

Properties

CAS No.

62627-58-1

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

7-(2-oxocyclopentyl)heptyl acetate

InChI

InChI=1S/C14H24O3/c1-12(15)17-11-6-4-2-3-5-8-13-9-7-10-14(13)16/h13H,2-11H2,1H3

InChI Key

JANFTHXZBWUPDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCC1CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-oxocyclopentyl)heptyl acetate typically involves the esterification of 7-(2-oxocyclopentyl)heptanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-(2-Oxocyclopentyl)heptyl acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: 7-(2-Oxocyclopentyl)heptyl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It can also be used as a substrate in assays to investigate the activity of esterases and other related enzymes.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 7-(2-oxocyclopentyl)heptyl acetate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 7-(2-oxocyclopentyl)heptanol and acetic acid. This reaction is important in various biochemical pathways and can influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 7-(2-Oxocyclopentyl)heptyl acetate with structurally or functionally related compounds, based on available evidence:

Table 1: Comparative Properties of Acetate Esters

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Melting Point (°C) Solubility Key Stability/Behavior Notes
This compound (hypothetical) C₁₄H₂₂O₃ 238.32 N/A N/A Likely polar solvents¹ Cyclic ketone may enhance polarity and reduce microbial degradation²
Heptyl acetate C₉H₁₈O₂ 158.24 192.5 -50.2 Ethanol, DMSO Volatile; degrades under microbial activity
Hexyl acetate C₈H₁₆O₂ 144.21 169.0 -80.3 Common organic solvents Used in manufacturing; less volatile than pentyl acetate
Pentyl acetate C₇H₁₄O₂ 130.19 149.0 -93.0 Ethanol, ether Rapid decrease in processed samples due to microbial load reduction
7-Oxocholesteryl acetate C₂₉H₄₆O₃ 442.70 N/A N/A DMSO, methanol Stable (≥2 years); sterol backbone limits volatility

¹ Predicted based on structural similarity to polar esters.
² Inferred from , where branched/cyclic esters may resist microbial metabolism.

Structural and Functional Differences

  • Chain Length and Branching :

    • Heptyl acetate (straight-chain) exhibits higher boiling points (192.5°C) compared to hexyl (169.0°C) and pentyl acetates (149.0°C), reflecting increased van der Waals interactions in longer chains . The 2-oxocyclopentyl group in the target compound likely raises its boiling point further due to added polarity and molecular weight.
    • Branched/cyclic esters (e.g., this compound) are hypothesized to resist microbial degradation better than straight-chain analogs, as seen in pentyl/heptyl acetate behavior during storage .
  • This contrasts with 7-oxocholesteryl acetate, where the oxo group is part of a sterol framework, conferring rigidity and lipophilicity .
  • Stability and Applications :

    • Heptyl and hexyl acetates are used in fragrances and solvents due to their volatility, whereas 7-oxocholesteryl acetate’s stability in DMSO makes it suitable for pharmaceutical research . The target compound’s cyclic structure may favor niche applications in controlled-release systems or specialty chemicals.

Microbial and Environmental Behavior

  • Straight-Chain Esters : Pentyl and heptyl acetates accumulate in raw samples due to microbial activity but degrade in processed environments with reduced microbial loads .
  • Cyclic/Branched Analogs : The 2-oxocyclopentyl group in the target compound may hinder enzymatic cleavage, reducing biodegradability compared to linear esters.

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